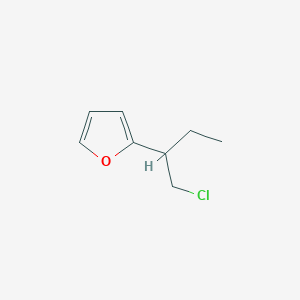

2-(1-Chlorobutan-2-yl)furan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89026-09-5 |

|---|---|

Molecular Formula |

C8H11ClO |

Molecular Weight |

158.62 g/mol |

IUPAC Name |

2-(1-chlorobutan-2-yl)furan |

InChI |

InChI=1S/C8H11ClO/c1-2-7(6-9)8-4-3-5-10-8/h3-5,7H,2,6H2,1H3 |

InChI Key |

FCNRJFKQYCBTCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCl)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Chlorobutan 2 Yl Furan and Analogous Chloroalkylfuran Derivatives

Strategic Approaches to Furan (B31954) Ring Construction Relevant to Functionalized Systems

The furan core is a ubiquitous motif in natural products and pharmaceuticals, leading to the development of numerous synthetic strategies for its construction. nih.gov These methods often involve the cyclization of suitably designed acyclic precursors. researchgate.net

Transition metal catalysis offers powerful and versatile pathways to substituted furans under mild conditions. nih.gov Metals such as palladium (Pd), copper (Cu), gold (Au), and rhodium (Rh) are frequently employed to catalyze the cyclization of precursors like alkynes, diynes, and enynes. hud.ac.ukresearchgate.net

Palladium-catalyzed reactions are particularly prominent. For instance, Pd(II) can catalyze the cyclodehydration of 3-alkyn-1,2-diols to form furans. hud.ac.uk Another approach involves the palladium-catalyzed annulation of cyclic 1,3-diketones with alkenes via C-H activation and alkene insertion, yielding functionalized furan derivatives. rsc.org Similarly, copper-catalyzed methods, such as the intramolecular O-vinylation of ketones or the cyclization of N-tosylhydrazones, provide efficient access to multisubstituted furans. researchgate.netorganic-chemistry.org Gold catalysts are noted for their ability to promote the hydration and subsequent cyclization of 1,3-diynes. hud.ac.uk More recently, cobalt(II)-porphyrin complexes have been shown to catalyze the metalloradical cyclization of α-diazocarbonyls with terminal alkynes, producing polyfunctionalized furans with complete regioselectivity. nih.gov

A potential route to a precursor for 2-(1-Chlorobutan-2-yl)furan using these methods could involve a 1,4-dicarbonyl compound bearing the necessary chlorinated butyl structure, which could then undergo cyclization.

Table 1: Examples of Metal-Catalyzed Furan Synthesis

| Catalyst System | Starting Materials | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂, Cu(OAc)₂, TFA | Cyclic 1,3-diketone, Alkene | Furan derivative | 49-87% | rsc.orgmdpi.com |

| [Co(P1)] (Cobalt Porphyrin) | α-diazocarbonyl, Terminal alkyne | 2,3,5-Trisubstituted furan | up to 87% | nih.gov |

| Cu(OTf)₂ | 1,3-dicarbonyl, Propargylic alcohol | Substituted furan | Good | acs.orgnih.gov |

Classic and robust methods for furan synthesis often rely on acid catalysis. The most well-known of these is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and subsequent dehydration of a 1,4-dicarbonyl compound to yield a furan. pharmaguideline.comyoutube.com This method is highly effective for producing a wide range of substituted furans.

Another significant acid-catalyzed route is the dehydration of carbohydrates. nih.gov Hexoses (like fructose (B13574) and glucose) and pentoses (like xylose) can be converted into 5-hydroxymethylfurfural (B1680220) (5-HMF) and furfural, respectively, through the loss of three water molecules in the presence of an acid catalyst. nih.govrsc.org While this is a primary route for simple furans, more complex, specifically substituted furans would require starting with a custom-synthesized, functionalized saccharide, which is often impractical. The Diels-Alder reaction of biomass-derived furan with acrylic acid, followed by dehydration, has also been explored as a route to aromatic compounds, showcasing the versatility of acid-catalyzed transformations. acs.org

Multicomponent reactions (MCRs) and one-pot syntheses represent highly efficient and atom-economical strategies for assembling complex molecules from simple precursors in a single operation. nih.govresearchgate.net These methods avoid the need to isolate intermediates, saving time and resources. clockss.org

Several MCRs for furan synthesis have been developed. One such approach involves the copper(II) triflate-catalyzed one-pot reaction of 1,3-dicarbonyl compounds with propargylic alcohols, which proceeds via a propargylation/cycloisomerization tandem sequence. acs.orgnih.gov Palladium catalysis also enables powerful multicomponent reactions; for example, a three-component condensation of alkynylbenziodoxoles, carboxylic acids, and imines can produce highly substituted furans. nih.gov A notable one-pot synthesis of furan-2-one derivatives uses a reusable nanocatalyst for the reaction between aromatic amines, aromatic aldehydes, and dialkyl acetylenedicarboxylates. nanomaterchem.com These MCRs offer a modular approach, allowing for the generation of diverse furan derivatives by simply varying the starting components. nih.gov

Table 2: Selected Multicomponent/One-Pot Furan Syntheses

| Catalyst/Reagent | Components | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| Triethylamine (base) | Arylglyoxal, Acetylacetone, Phenol | Functionalized furan | up to 90% | nih.gov |

| Cu(OTf)₂ | 1,3-dicarbonyl, Propargylic alcohol | Substituted furan | Good | acs.orgnih.gov |

| Pd(OAc)₂ | Alkynylbenziodoxole, Carboxylic acid, Ketimine | Tri- and Tetra-substituted furans | N/A | nih.gov |

Methods for Installing the Chlorinated Butyl Side Chain

A more direct and potentially more feasible strategy for synthesizing this compound involves the functionalization of a pre-existing furan ring.

The direct introduction of an alkyl group onto a furan ring is a fundamental transformation. Traditional methods like Friedel-Crafts alkylation are often problematic for furan due to the ring's sensitivity to the strong Lewis acids required, which can lead to polymerization and low yields. pharmaguideline.comrsc.org Nucleophilic substitution reactions, which require the generation of a furan anion with a strong base at low temperatures, also have limitations regarding functional group compatibility. rsc.org

To overcome the limitations of classical methods, modern transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct alkylation of heteroarenes. rsc.org Palladium catalysis, in particular, has been successfully applied to the direct C-H alkylation of furans with alkyl halides. rsc.org

This approach typically involves the reaction of a furan derivative with an alkyl iodide in the presence of a palladium catalyst. rsc.orgrsc.org The reaction demonstrates high regioselectivity, preferentially functionalizing the C-H bond at the α-position (C2 or C5) of the furan ring. rsc.org A key advantage of this method is its broad substrate scope and tolerance for various functional groups on the furan ring, including esters, aldehydes, and amides. rsc.org This makes it a highly attractive strategy for late-stage functionalization in medicinal chemistry. rsc.org

To synthesize this compound via this method, one could envision the palladium-catalyzed coupling of furan with a suitable dihalogenated butane (B89635), such as 1-chloro-2-iodobutane . The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond would likely facilitate selective oxidative addition at the C2 position, leaving the chloro group intact to yield the desired product.

Table 3: Palladium-Catalyzed Direct α-Alkylation of Furans with Alkyl Iodides

| Furan Substrate | Alkyl Iodide | Catalyst System | Yield | Reference(s) |

|---|---|---|---|---|

| Methyl 2-furoate | 1-Iodooctane | Pd(OAc)₂ / P(o-tolyl)₃ | 76% | rsc.org |

| 2-Acetylfuran | 1-Iodooctane | Pd(OAc)₂ / P(o-tolyl)₃ | 65% | rsc.org |

| Furan-2-carboxamide | 1-Iodooctane | Pd(OAc)₂ / P(o-tolyl)₃ | 72% | rsc.org |

| 2-Phenylfuran | 1-Iodooctane | Pd(OAc)₂ / P(o-tolyl)₃ | 80% | rsc.org |

Direct Alkylation of Furan Scaffolds

Enantiospecific Three-Component Alkylation using Boronate Complexes

A powerful strategy for the synthesis of chiral alkylfurans involves the enantiospecific three-component alkylation of furan-derived boronate complexes. benthamdirect.comresearchgate.netresearchgate.netnih.gov This method offers high efficiency and complete stereospecificity, allowing for the creation of complex chiral molecules in an enantioenriched form. benthamdirect.comnih.gov

The reaction typically involves a nucleophilic furyl-derived boronate complex, a chiral boronic ester, and an electrophile. benthamdirect.comnih.gov Unlike the more electron-rich indole (B1671886) boronates which can react directly with alkyl halides, the less reactive furyl boronates necessitate photoredox catalysis to proceed via a radical pathway. benthamdirect.comresearchgate.netnih.gov In this process, the boronate complex serves not only as the substrate but also as a reductive quencher for the excited state of the photocatalyst. benthamdirect.comresearchgate.net

For the synthesis of this compound, a chiral secondary boronic ester, such as one derived from pinanediol, would be reacted with furan and a suitable base to form the furyl boronate complex. This complex would then be subjected to a photoredox-catalyzed reaction with an appropriate electrophile, like 1-chloro-2-iodobutane. The stereochemistry of the chiral boronic ester is transferred with high fidelity to the final product. This methodology is advantageous for its ability to incorporate a wide range of functional groups. benthamdirect.comnih.gov

Table 1: Key Features of Enantiospecific Three-Component Alkylation of Furans

| Feature | Description | Reference |

| Mechanism | Radical pathway induced by photoredox catalysis for furyl boronates. | benthamdirect.comnih.gov |

| Stereochemistry | Complete enantiospecificity; configuration of the boronic ester is retained. | benthamdirect.comnih.gov |

| Components | Furan, chiral boronic ester, and an alkyl halide (e.g., alkyl iodide). | benthamdirect.comresearchgate.net |

| Advantages | Provides rapid access to complex chiral heteroaromatic molecules. | benthamdirect.comnih.gov |

Functionalization of Pre-Synthesized Furan Derivatives

The introduction of the chloroalkyl side chain can also be achieved by the functionalization of a pre-existing furan ring. researchgate.net Friedel-Crafts reactions are a classic method for alkylating and acylating aromatic rings, though their application to the sensitive furan ring requires careful consideration of reaction conditions. stackexchange.com

Direct Friedel-Crafts alkylation of furan with a reagent like 1,2-dichlorobutane (B1580518) using a strong Lewis acid such as aluminum chloride (AlCl₃) is often problematic, leading to polymerization and rearrangements. stackexchange.comyoutube.comyoutube.com Milder catalysts, such as boron trifluoride (BF₃), can provide better results. stackexchange.com

A more controlled and reliable approach involves a two-step sequence:

Friedel-Crafts Acylation: Furan is first acylated with butanoyl chloride in the presence of a mild Lewis acid catalyst. This reaction is generally more regioselective and less prone to side reactions than alkylation, yielding 2-butanoylfuran.

Reduction: The ketone functional group in 2-butanoylfuran is then reduced to a secondary alcohol, 2-(1-hydroxybutan-2-yl)furan, using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄).

This sequence provides a precursor alcohol with the correct carbon skeleton, ready for the introduction of the chlorine atom.

Halogenation Strategies to Introduce the Chlorine Moiety

With the precursor alcohol, 2-(1-hydroxybutan-2-yl)furan, in hand, the final step is the conversion of the hydroxyl group to a chlorine atom. This transformation can be achieved using several standard halogenating agents.

Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. masterorganicchemistry.com The reaction of an alcohol with SOCl₂ typically proceeds with the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion. masterorganicchemistry.com To neutralize the generated HCl, a non-nucleophilic base like pyridine (B92270) is often added.

Alternatively, reagents such as oxalyl chloride or those used in the Appel reaction (triphenylphosphine and carbon tetrachloride) can also be employed for this chlorination, providing the desired this compound.

Stereoselective Synthesis of Chiral this compound and Related Chiral Furan Compounds

The synthesis of multifunctionalized chiral furan derivatives is a significant area of organic chemistry, as these structures are present in many natural products and serve as valuable synthetic intermediates. benthamdirect.comresearchgate.net Achieving control over the stereochemistry at the C2 position of the butyl side chain is critical for producing a single enantiomer of this compound. Several powerful strategies exist for this purpose. benthamdirect.comresearchgate.net

Asymmetric Synthesis using Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netwikipedia.org Evans' oxazolidinone auxiliaries are considered a "gold standard" for asymmetric alkylation and aldol (B89426) reactions due to their high levels of diastereoselectivity. researchgate.netwikipedia.orguwindsor.casantiago-lab.com

A potential synthetic route using this strategy would involve the following steps:

Acylation: A chiral oxazolidinone, such as one derived from the readily available amino acids valine or phenylalanine, is acylated with 2-furoyl chloride. uwindsor.casantiago-lab.com This attaches the furan moiety to the chiral auxiliary.

Diastereoselective Reaction: The resulting N-acyl oxazolidinone can then be used in a highly diastereoselective reaction. For instance, a diastereoselective reduction of the attached keto group (if following an acylation-first approach) or an asymmetric alkylation of the corresponding enolate would establish the chiral center on the side chain. researchgate.net The bulky substituent on the auxiliary effectively blocks one face of the molecule, forcing the incoming reagent or group to attack from the opposite, less hindered face. uwindsor.ca

Cleavage: After the stereocenter is set, the chiral auxiliary is cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide (B78521) or reduction with lithium borohydride) to release the chiral furan derivative and recover the auxiliary for reuse. uwindsor.casantiago-lab.com

Sulfur-based analogs, such as 1,3-thiazolidine-2-thiones, have also proven to be highly effective auxiliaries in similar asymmetric transformations. scielo.org.mx

Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary | Origin | Typical Reactions | Reference |

| Evans' Oxazolidinones | Amino acids (e.g., Valine, Phenylalanine) | Alkylations, Aldol reactions, Diels-Alder | researchgate.netwikipedia.orgsantiago-lab.com |

| Camphorsultam | Camphor | Alkylations, Diels-Alder | researchgate.net |

| 1,3-Thiazolidine-2-thiones | Amino acids | Aldol reactions | scielo.org.mx |

| trans-2-Phenylcyclohexanol | Synthetic | Ene reactions | wikipedia.org |

Enantioselective Catalysis (e.g., Pd(0)-catalyzed intramolecular cyclizations)

Enantioselective catalysis offers an elegant and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Palladium-catalyzed reactions are particularly versatile for the synthesis of heterocyclic compounds, including furans. nih.govacs.org

While a direct enantioselective alkylation of furan can be challenging, intramolecular cyclization of a suitably designed acyclic precursor is a powerful strategy. Several palladium-catalyzed methods have been developed for the synthesis of furan derivatives through the cyclization of acetylenic ketones or other functionalized precursors. nih.govacs.org

In the context of synthesizing chiral 2-alkylfurans, a strategy could involve an intramolecular palladium-catalyzed reaction where a chiral ligand on the palladium catalyst controls the stereochemical outcome of the cyclization. For example, a modification of palladium-catalyzed oxidative amination, which utilizes a furan ring as a masked olefin for intramolecular reactions, demonstrates the feasibility of such cyclizations. nih.gov A chiral acyclic substrate containing an alkyne, an alkene, and the necessary functionalities for the side chain could be cyclized under the influence of a Pd(0) catalyst bearing a chiral phosphine (B1218219) ligand, thereby forming the furan ring and setting the stereocenter on the side chain simultaneously.

Diastereoselective Approaches (e.g., from chiral precursors)

Utilizing the "chiral pool" represents a classic and effective strategy for stereoselective synthesis. wikipedia.org This approach employs readily available and inexpensive enantiopure natural products, such as carbohydrates, terpenes, or amino acids, as starting materials. benthamdirect.comresearchgate.netbaranlab.orgnih.gov The inherent chirality of the starting material is used to direct the stereochemistry of the final product in a diastereoselective manner.

For the synthesis of chiral this compound, one could envision a pathway starting from a chiral carbohydrate. For example, a protected furanose derivative (the five-membered ring form of a sugar) could serve as the furan core. The side chain could be constructed from the existing chiral centers of the sugar through a series of standard organic transformations, such as Wittig reactions, reductions, and functional group interconversions. The stereocenter at C2 of the butyl group would thus be derived from one of the stereocenters present in the original sugar molecule.

Alternatively, a non-carbohydrate chiral precursor, such as commercially available (S)- or (R)-butan-1,2-diol, could be used. The diol could be selectively protected, and the remaining alcohol could be used as a handle to build the furan ring, for instance, via the Paal-Knorr furan synthesis with a 1,4-dicarbonyl compound. The pre-existing stereocenter in the diol would ensure the diastereoselective formation of the desired product.

Kinetic Resolution and Deracemization Techniques

The preparation of enantiomerically pure this compound presents a significant synthetic challenge. As the molecule possesses a stereocenter at the second carbon of the butane chain, its synthesis typically results in a racemic mixture. To isolate a single enantiomer, which is often crucial for specific biological or chemical applications, kinetic resolution and deracemization techniques are employed. These methods are predicated on the differential interaction of a chiral resolving agent or catalyst with the enantiomers of the racemic substrate.

Kinetic resolution involves the selective reaction of one enantiomer over the other, leading to the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer. This process is governed by the principles of stereoselectivity, where a chiral catalyst or reagent creates a diastereomeric transition state with a lower activation energy for one enantiomer.

Enzymatic Kinetic Resolution

One of the most powerful and widely used methods for kinetic resolution is enzymatic catalysis. Lipases, in particular, have demonstrated remarkable efficacy in resolving racemic alcohols and esters due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. While direct enzymatic resolution of this compound has not been extensively documented in the literature, analogous resolutions of structurally related haloalkanes and furan-containing compounds provide a strong basis for its feasibility.

For instance, the kinetic resolution of racemic α-chloroaldehydes has been successfully achieved through organocatalytic fluorination, a process that involves the kinetic resolution of the starting aldehydes. beilstein-journals.org This highlights the potential for chiral catalysts to differentiate between enantiomers of chlorinated hydrocarbons. Similarly, dynamic kinetic resolution has been effectively applied to 2,3-dihydrobenzofurans, showcasing the utility of enzymatic methods for furan-containing structures. nih.gov

A plausible strategy for the kinetic resolution of a precursor to this compound, such as 1-(furan-2-yl)butan-2-ol, would involve an enzymatic acylation. In a typical procedure, the racemic alcohol would be treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770), for example, from Candida antarctica (CAL-B). One enantiomer of the alcohol would be preferentially acylated, allowing for the separation of the resulting ester from the unreacted enantiomer of the alcohol. Subsequent chlorination of the separated enantiomerically enriched alcohol would yield the desired enantiopure this compound.

Table 1: Hypothetical Enzymatic Kinetic Resolution of 1-(Furan-2-yl)butan-2-ol

| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee) |

| 1 | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Hexane | ~50 | >99% for (R)-enantiomer |

| 2 | Pseudomonas cepacia Lipase (PCL) | Isopropenyl Acetate | Toluene | ~48 | >95% for (S)-enantiomer |

| 3 | Candida rugosa Lipase (CRL) | Acetic Anhydride | Diisopropyl ether | ~52 | ~90% for (R)-enantiomer |

This table is a hypothetical representation based on typical results for enzymatic resolutions of secondary alcohols and is for illustrative purposes.

Deracemization Techniques

Deracemization offers a more atom-economical alternative to kinetic resolution, as it theoretically allows for the conversion of a racemate into a single enantiomer with a 100% yield. This is often achieved through a dynamic kinetic resolution (DKR) process. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This ensures that the entire substrate is continually converted into the desired enantiomeric product.

For a substrate like this compound, a potential DKR strategy could involve a chemoenzymatic approach. This might entail the use of a lipase for the enantioselective reaction and a racemization catalyst that can invert the stereocenter of the unreacted enantiomer. The development of such a system would require careful selection of both the biocatalyst and the racemization agent to ensure compatibility and efficiency.

Reaction Pathways and Mechanistic Investigations of 2 1 Chlorobutan 2 Yl Furan

Reactivity of the Furan (B31954) Ring in Substituted Systems

The furan ring is an electron-rich aromatic heterocycle, making it more reactive than benzene (B151609) towards electrophiles. The presence of the 2-(1-chlorobutan-2-yl) substituent, an alkyl group, further influences the ring's reactivity. Alkyl groups are generally electron-donating, thereby activating the furan ring towards electrophilic attack.

Electrophilic Aromatic Substitution (EAS) Regioselectivity and Kinetics

In electrophilic aromatic substitution (EAS) reactions, the position of attack on the furan ring is highly regioselective. For 2-substituted furans, electrophilic attack preferentially occurs at the C5 position. pearson.comquora.comquora.com This preference is attributed to the superior stabilization of the cationic intermediate, known as the arenium ion, through resonance. quora.comquora.comvaia.com When the electrophile attacks the C5 position, the positive charge can be delocalized over the ring and onto the oxygen atom, resulting in three resonance structures. quora.comquora.com In contrast, attack at the C3 or C4 positions leads to less stable intermediates with fewer resonance contributors. quora.com

The kinetics of EAS reactions are enhanced by the electron-donating nature of the alkyl substituent. This substituent increases the electron density of the furan ring, making it more nucleophilic and thus more reactive towards electrophiles. pearson.com Consequently, 2-alkylfurans undergo EAS reactions more readily than furan itself.

Here is a table summarizing the regioselectivity in EAS reactions of 2-substituted furans:

| Position of Electrophilic Attack | Relative Stability of Intermediate | Major/Minor Product |

|---|---|---|

| C5 | High (3 resonance structures) | Major |

| C3 | Low (2 resonance structures) | Minor |

| C4 | Low (fewer resonance structures than C5 attack) | Minor |

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. rsc.orgrsc.orgmdpi.com However, furan is a relatively unreactive diene due to its aromatic character. rsc.orgresearchgate.net The loss of aromaticity during the cycloaddition process is energetically unfavorable. nih.gov Despite this, the reactivity of the furan ring in Diels-Alder reactions can be influenced by substituents. rsc.orgrsc.org Electron-donating groups at the 2-position, such as the alkyl group in 2-(1-chlorobutan-2-yl)furan, can increase the reactivity of the furan ring as a diene. rsc.org

The Diels-Alder reaction of a 2-substituted furan with an unsymmetrical dienophile can lead to the formation of multiple regio- and diastereomers. mdpi.com The reaction can produce both endo and exo products, with the endo product often being kinetically favored, while the exo product is thermodynamically more stable. mdpi.com However, in some intramolecular Diels-Alder reactions involving furans, the exo product may be favored due to conformational constraints. youtube.com The regioselectivity is also a critical aspect, with the potential for the formation of "proximal" and "distal" isomers when reacting with certain dienophiles. nih.gov

Oxidative Transformations and Ring-Opening Processes

The furan ring is susceptible to oxidative transformations, which can lead to a variety of ring-opened products. organicreactions.orgresearchgate.net These reactions are valuable in organic synthesis as they can unmask latent functionalities. researchgate.net The oxidation of 2-substituted furans can yield valuable synthetic intermediates such as 4-oxo-2-enals and 4-oxo-2-enoic acids. acs.orgacs.org

Various oxidizing agents can be employed for these transformations, including N-bromosuccinimide (NBS) followed by hydrolysis, m-chloroperoxybenzoic acid (m-CPBA), and catalytic systems like Mn(III)/Co(II) under an oxygen atmosphere. acs.orgrsc.org For example, treatment of 2-substituted furans with NBS in a mixture of THF, acetone, and water can afford trans-4-oxo-2-enals in good yields. acs.orgacs.org Further oxidation of these enals with sodium chlorite (B76162) (NaClO2) can then produce the corresponding trans-4-oxo-2-enoic acids. acs.orgacs.org

The atmospheric oxidation of furans, initiated by hydroxyl radicals, has also been studied. This process can lead to the formation of ring-retaining products like 5-hydroxy-2-furanones or ring-opened unsaturated 1,4-dicarbonyl compounds. nih.gov

Reactivity of the 1-Chlorobutan-2-yl Moiety

The 1-chlorobutan-2-yl group is a secondary alkyl halide, and its reactivity is characterized by nucleophilic substitution and elimination reactions. The presence of the furan ring can influence the rates and pathways of these reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Secondary alkyl halides can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. quora.commasterorganicchemistry.comlibretexts.org The preferred pathway depends on several factors, including the strength of the nucleophile, the nature of the solvent, and the stability of the potential carbocation intermediate. masterorganicchemistry.comlibretexts.org

The SN2 pathway involves a one-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. utexas.edu This pathway is favored by strong nucleophiles and polar aprotic solvents. masterorganicchemistry.comlibretexts.org Steric hindrance around the reaction center can slow down or prevent SN2 reactions.

The SN1 pathway is a two-step process that proceeds through a carbocation intermediate. quora.com The rate-determining step is the formation of this carbocation. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and substrates that can form relatively stable carbocations. masterorganicchemistry.com Secondary carbocations are more stable than primary ones, making the SN1 pathway possible for secondary alkyl halides. quora.com

For this compound, the proximity of the furan ring could potentially influence the stability of the carbocation intermediate in an SN1 reaction through resonance or neighboring group participation.

The following table compares the key features of SN1 and SN2 reactions for a secondary alkyl halide:

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two-step, via carbocation intermediate | One-step, concerted |

| Rate Law | rate = k[Alkyl Halide] | rate = k[Alkyl Halide][Nucleophile] |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

Elimination Reactions for Olefin Formation

Elimination reactions of alkyl halides lead to the formation of alkenes. chemicalnote.com Similar to substitution reactions, there are two primary mechanisms for elimination: E1 and E2. smore.com

The E2 mechanism is a one-step, concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond. pharmaguideline.com The rate of the E2 reaction depends on the concentrations of both the alkyl halide and the base. chemicalnote.com Strong, bulky bases favor the E2 pathway. smore.com For this compound, E2 elimination could lead to the formation of different isomeric butenes attached to the furan ring, with the more substituted (and thus more stable) alkene generally being the major product according to Zaitsev's rule. chemicalnote.com

The E1 mechanism is a two-step process that shares the same carbocation intermediate as the SN1 reaction. chemicalnote.compharmaguideline.com After the formation of the carbocation, a weak base (often the solvent) removes a proton from an adjacent carbon to form the alkene. E1 reactions are favored by weak bases and polar protic solvents. libretexts.org

Competition between substitution (SN1/SN2) and elimination (E1/E2) is common for secondary alkyl halides. smore.com The reaction conditions, particularly the strength and concentration of the base/nucleophile, play a crucial role in determining the major product. Strong, non-nucleophilic bases tend to favor elimination, while strong, good nucleophiles favor substitution.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Furan |

| 2-Alkylfurans |

| 4-Oxo-2-enals |

| 4-Oxo-2-enoic acids |

| N-Bromosuccinimide (NBS) |

| m-Chloroperoxybenzoic acid (m-CPBA) |

| Sodium chlorite (NaClO2) |

| 5-Hydroxy-2-furanones |

| 1,4-Dicarbonyl compounds |

Radical Reactivity of the Carbon-Chlorine Bond

The carbon-chlorine (C-Cl) bond in this compound can undergo cleavage through a process known as homolysis, particularly under conditions that promote the formation of radical intermediates. chemistrysteps.comyoutube.com This process involves the symmetrical breaking of the covalent bond, where each atom retains one of the bonding electrons, resulting in the formation of a carbon-centered radical and a chlorine radical. chemistrysteps.comyoutube.com

The formation of these radical species is a key step in many radical reactions. chemistrysteps.com These intermediates, characterized by an unpaired electron, are highly reactive and will quickly engage in subsequent reactions to achieve a more stable electronic configuration. chemistrysteps.comlibretexts.org The stability of the resulting carbon-centered radical is influenced by the surrounding molecular structure, with tertiary radicals being more stable than secondary, and secondary more stable than primary, due to hyperconjugation and inductive effects from adjacent alkyl groups. libretexts.org

The generation of radical intermediates from alkyl halides can be initiated by various means, including photolysis (the use of light). scienceopen.com Once formed, these radicals can participate in a variety of reactions, such as abstraction of a hydrogen atom from another molecule or disproportionation, where one radical abstracts a hydrogen from an adjacent carbon of another radical to form an alkane and an alkene. libretexts.org

Mechanistic Interplay Between the Furan Ring and the Chloroalkyl Substituent

The reactivity of this compound is a nuanced interplay of the electronic and steric properties of both the furan ring and the chloroalkyl side chain. Each component mutually influences the reactivity of the other, leading to specific reaction pathways and potential intramolecular events.

Electronic and Steric Effects of the Substituent on Furan Reactivity

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. numberanalytics.comnumberanalytics.com The presence of the 2-(1-chlorobutan-2-yl) substituent can modulate this reactivity through both electronic and steric effects.

Steric Effects: The bulkiness of the 2-(1-chlorobutan-2-yl) group can sterically hinder the approach of reactants to the furan ring, particularly at the C2 and C3 positions. bris.ac.ukrsc.org This steric hindrance can influence the regioselectivity of reactions, favoring attack at the less hindered C5 position. numberanalytics.com The extent of this steric influence is dependent on the size and conformation of the chloroalkyl substituent. bris.ac.uk

Influence of the Furan Ring on Chloroalkyl Moiety Reactivity

The furan ring, in turn, influences the reactivity of the chloroalkyl side chain. The electron-donating nature of the furan ring can affect the stability of any potential carbocation or radical intermediates formed at the alpha-carbon of the substituent. researchgate.net

Reactions involving the cleavage of the C-Cl bond can be influenced by the ability of the furan ring to stabilize the resulting intermediate. For instance, the formation of a carbocation at the carbon adjacent to the furan ring would be stabilized through resonance, where the oxygen atom of the furan can donate a lone pair of electrons. Similarly, a radical at this position could also experience some degree of stabilization.

Intramolecular Reactions and Rearrangements

The proximity of the furan ring and the reactive chloroalkyl group in this compound creates the potential for intramolecular reactions and rearrangements. For instance, under certain conditions, the furan ring could act as an internal nucleophile, potentially leading to cyclization reactions.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 1 Chlorobutan 2 Yl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-(1-Chlorobutan-2-yl)furan in solution. By analyzing one- and two-dimensional NMR spectra, each proton and carbon atom can be assigned, and their connectivity and spatial relationships can be established.

The ¹H NMR spectrum of this compound displays distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment, with the electronegative chlorine atom and the aromatic furan (B31954) ring causing characteristic downfield shifts for nearby protons.

The furan ring protons typically appear in the aromatic region (δ 6.0-7.5 ppm). The proton at the C5 position (H5), adjacent to the oxygen atom, is the most downfield, followed by the proton at C3 (H3) and C4 (H4). The protons on the butyl side chain are observed in the aliphatic region. The methine proton at C2' (the chiral center) is coupled to the adjacent methylene (B1212753) and methine protons, resulting in a complex multiplet. The diastereotopic protons of the chloromethyl group (C1') are split by each other (geminal coupling) and by the C2' proton, often appearing as a doublet of doublets.

A representative, detailed analysis of the expected ¹H NMR signals is provided in the table below.

Interactive Data Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 (Furan) | ~7.35 | dd | J = 1.8, 0.8 | 1H |

| H3 (Furan) | ~6.28 | dd | J = 3.2, 1.8 | 1H |

| H4 (Furan) | ~6.10 | dd | J = 3.2, 0.8 | 1H |

| H1'a (CH₂Cl) | ~3.65 | dd | J = 11.0, 5.5 | 1H |

| H1'b (CH₂Cl) | ~3.58 | dd | J = 11.0, 7.0 | 1H |

| H2' (CH) | ~3.10 | m | - | 1H |

| H3' (CH₂) | ~1.70 | m | - | 2H |

| H4' (CH₃) | ~0.95 | t | J = 7.4 | 3H |

Note: The exact chemical shifts and coupling constants can vary based on solvent and experimental conditions. The values presented are based on data from analogous compounds such as (S)-1-(furan-2-yl)ethanol and 2-chlorobutane (B165301). researchgate.netchemicalbook.com

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. The spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

The carbons of the furan ring typically resonate in the range of δ 105-155 ppm. The C2 carbon, being substituted and adjacent to the ring oxygen, would be the most downfield. The C1' carbon, directly attached to the electronegative chlorine atom, will also be significantly downfield compared to other sp³ hybridized carbons. The chemical shifts of the butyl chain carbons are influenced by their distance from the chlorine atom and the furan ring. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Furan) | ~155.0 |

| C5 (Furan) | ~142.0 |

| C3 (Furan) | ~110.5 |

| C4 (Furan) | ~107.0 |

| C2' (CH) | ~65.0 |

| C1' (CH₂Cl) | ~48.0 |

| C3' (CH₂) | ~25.0 |

| C4' (CH₃) | ~11.0 |

Note: These predicted values are derived from analyses of similar furan and chlorinated alkane structures. docbrown.info

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H3, H4, and H5 of the furan ring, and a separate correlation network along the butyl side chain: H1'↔H2'↔H3'↔H4'. This confirms the connectivity of the proton spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), for instance, C4' to the H4' protons and C5 to the H5 proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the furan ring to the side chain. Key correlations would include a link from the H1' and H2' protons to the C2 and C3 carbons of the furan ring, and from the H3 furan proton to the C2' carbon of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY can reveal through-space proximity of protons. This can help in determining the preferred conformation of the butyl side chain relative to the furan ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₈H₁₁ClO.

The electron ionization (EI) mass spectrum will show a molecular ion peak ([M]⁺). A key feature will be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in an approximate 3:1 ratio. Therefore, the molecular ion will appear as two peaks, [M]⁺ at m/z 158 and [M+2]⁺ at m/z 160, with a relative intensity ratio of approximately 3:1. docbrown.info

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this compound would include:

Loss of a chlorine radical (•Cl): Leading to a fragment at m/z 123.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the furan ring or the chlorine atom.

McLafferty rearrangement: If sterically possible, this could lead to the elimination of a neutral molecule.

Cleavage of the butyl chain: Loss of an ethyl radical (•CH₂CH₃) would result in a chlorine-containing fragment. The characteristic 3:1 isotope pattern would be visible for any fragment that retains the chlorine atom. docbrown.info

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

| 158/160 | [C₈H₁₁ClO]⁺ | Molecular Ion ([M]⁺ / [M+2]⁺) |

| 123 | [C₈H₁₁O]⁺ | Loss of •Cl |

| 95 | [C₅H₅O]⁺ | Furanomethyl cation |

| 81 | [C₅H₅O]⁺ | Furyl cation |

| 63/65 | [C₂H₄Cl]⁺ | Chloromethyl ethyl fragment |

Chiroptical Methods for Absolute Configuration Determination

Since this compound possesses a stereocenter at the C2' position, it exists as a pair of enantiomers, (R)- and (S)-. Chiroptical methods are employed to distinguish between these enantiomers and determine the absolute configuration of a given sample.

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. The two enantiomers of this compound will rotate light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property. For example, one enantiomer might exhibit a specific rotation of +X degrees, while the other would be -X degrees under identical conditions (concentration, solvent, temperature, and wavelength).

While specific experimental values for this compound are not widely published, analysis of similar molecules like 2-chlorobutane shows that the conformation significantly affects the magnitude and even the sign of the rotation. nih.gov The measurement of a non-zero optical rotation confirms the sample is enantiomerically enriched, and the sign of the rotation (+ or -) can be used to identify the specific enantiomer, provided a reference standard of known absolute configuration is available. The chiroptical properties of furan-containing molecules are often complex, with the final observed rotation being a composite of contributions from the chiral center and the conformational preferences of the furan ring system. nih.govnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration and conformational features of chiral molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. In the case of this compound, the furan ring acts as the primary chromophore, and its electronic transitions are perturbed by the chiral environment of the stereocenter at the second position of the butyl chain. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, can provide a unique fingerprint for a specific enantiomer.

While specific experimental ECD data for this compound is not available in the current literature, the principles of ECD and data from structurally related chiral furan derivatives allow for a predictive analysis. The absolute configuration of the stereocenter induces a helical twist in the spatial arrangement of the chromophore and its substituents, which in turn dictates the sign and magnitude of the observed Cotton effects. For instance, studies on other chiral furan-containing compounds have successfully established correlations between the signs of specific Cotton effects and the absolute configuration at the stereogenic center. nih.gov

It is anticipated that the ECD spectrum of this compound would exhibit distinct bands corresponding to the π → π* transitions of the furan ring, typically observed in the ultraviolet region. The precise wavelengths and signs of these Cotton effects would be dependent on the absolute configuration (R or S) at the chiral carbon of the butyl substituent. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental ECD to predict the spectra for different stereoisomers and thus assign the absolute configuration with a higher degree of confidence. nih.gov

Hypothetical ECD Data for (S)-2-(1-Chlorobutan-2-yl)furan

| Wavelength (nm) | Cotton Effect | Predicted Sign |

| ~250 | π → π | Positive |

| ~220 | π → π | Negative |

Note: This table is illustrative and represents a hypothetical ECD spectrum for one enantiomer of this compound based on general principles and data from related chiral furans. The actual experimental values may differ.

X-ray Crystallography for Solid-State Structural Confirmation

Currently, there are no published crystal structures specifically for this compound. However, the wealth of crystallographic data for other furan derivatives allows for a well-founded prediction of its solid-state conformation. It is expected that the furan ring itself would be essentially planar. The butyl substituent, with its chlorine atom, would adopt a specific staggered conformation to minimize steric strain. The torsional angles defining the orientation of the butyl chain relative to the furan ring would be key parameters determined by the crystal packing forces.

The process of X-ray crystallography involves growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For chiral molecules, the determination of the absolute configuration is often possible through the anomalous dispersion effect, especially if a heavier atom like chlorine is present.

Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | ~8.5 |

| b (Å) | ~6.2 |

| c (Å) | ~10.1 |

| β (°) | ~105 |

| Volume (ų) | ~520 |

| Z | 2 |

Note: The data in this table are hypothetical and are based on typical values for similar organic molecules. The actual crystallographic parameters would need to be determined experimentally.

Theoretical and Computational Investigations of 2 1 Chlorobutan 2 Yl Furan

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. For a molecule like 2-(1-chlorobutan-2-yl)furan, these methods can predict its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a important tool in computational chemistry due to its balance of accuracy and computational cost. youtube.com DFT studies on furan (B31954) and its derivatives have been extensively used to investigate their electronic properties and reactivity. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to optimize the molecular geometry and calculate key electronic parameters.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in understanding chemical reactivity. In 2-alkylfurans, the HOMO is typically located on the furan ring, indicating its susceptibility to electrophilic attack. researchgate.net The LUMO, conversely, would be distributed over the furan ring and the chloro-substituted alkyl chain, suggesting sites for nucleophilic attack. The calculated HOMO-LUMO energy gap provides an estimate of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations would visualize the electron density distribution. For this compound, the MEP would likely show a region of high electron density (negative potential) around the oxygen atom of the furan ring, making it a likely site for protonation and coordination to Lewis acids. The area around the chlorine atom would exhibit a more positive potential, indicating its role as an electrophilic center.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability of the furan ring. |

| LUMO Energy | ~ 0.5 eV | Indicates electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 7.0 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on typical DFT results for similar alkyl-substituted furans. Actual values would require specific calculations for this compound.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide more accurate results, albeit at a greater computational expense. numberanalytics.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would be suitable for obtaining highly accurate energies and properties for this compound.

These methods are particularly valuable for studying systems where electron correlation effects are significant. numberanalytics.com For instance, in determining the precise rotational barriers and conformational energy differences, the accuracy of post-Hartree-Fock methods can be crucial. Comparing the results from DFT and ab initio methods can provide a comprehensive understanding of the molecule's electronic structure and help to validate the chosen DFT functional.

Conformational Analysis and Potential Energy Surfaces

The presence of a flexible sec-butyl group attached to the furan ring in this compound gives rise to a complex conformational landscape. Conformational analysis is key to understanding the molecule's preferred shapes and the energy barriers between them.

Rotation around the single bonds in the sec-butyl chain and the bond connecting it to the furan ring leads to various conformers. libretexts.org A potential energy surface scan, performed using computational methods, can identify the stable conformers (energy minima) and the transition states for their interconversion (saddle points).

For the sec-butyl group, staggered conformations are generally more stable than eclipsed ones due to reduced torsional strain. The relative orientation of the furan ring and the chloroalkyl chain will also significantly influence the conformational preferences, with steric hindrance and electrostatic interactions playing a major role. The most stable conformer would likely position the bulky chloroethyl group and the furan ring to minimize steric clash.

Table 2: Illustrative Rotational Barriers for a Substituted Alkane Chain

| Rotation Axis | Conformer Type | Relative Energy (kcal/mol) |

| C(furan)-C(alkyl) | Staggered | 0.0 |

| C(furan)-C(alkyl) | Eclipsed | 3.5 |

| C(alkyl)-C(alkyl) | Anti | 0.0 |

| C(alkyl)-C(alkyl) | Gauche | 0.9 |

| C(alkyl)-C(alkyl) | Eclipsed (H/H) | 4.0 |

| C(alkyl)-C(alkyl) | Eclipsed (CH3/H) | 4.5 |

Note: This table provides typical energy values for rotational barriers in alkane chains and serves as an illustrative example. Specific values for this compound would need to be calculated.

This compound is a chiral molecule, and its stereochemistry is dynamic due to conformational changes. pageplace.de The interconversion between different chiral conformations can be studied computationally by mapping the potential energy surface. google.com Understanding the dynamic stereochemistry is crucial for predicting its behavior in chiral environments, such as interactions with enzymes or chiral catalysts.

Computational methods can be used to calculate the energy barriers for racemization or diastereomerization, providing insights into the configurational stability of the molecule. pageplace.de The study of the chiral conformations is also important for interpreting experimental data from techniques like circular dichroism spectroscopy.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. ic.ac.uk For this compound, computational studies can elucidate the mechanisms of various reactions, such as electrophilic substitution on the furan ring or nucleophilic substitution at the carbon bearing the chlorine atom.

In the case of electrophilic attack on the furan ring, calculations can determine the relative energies of the transition states for attack at different positions, explaining the observed regioselectivity. ic.ac.uk For furan and its derivatives, electrophilic substitution typically occurs preferentially at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the intermediate carbocation.

Computational studies can also model the role of solvents and catalysts in the reaction, providing a more complete picture of the reaction mechanism. For instance, the effect of a Lewis acid catalyst on a Friedel-Crafts acylation of this compound could be investigated by calculating the structures and energies of the catalyst-substrate complexes and the subsequent transition states.

Transition State Localization and Characterization

A transition state is a transient, high-energy configuration of atoms that exists for a fleeting moment during a chemical reaction, representing the energy barrier that must be overcome for reactants to transform into products. solubilityofthings.comunacademy.commasterorganicchemistry.com The localization and characterization of transition states are paramount for understanding reaction mechanisms. ims.ac.jpgithub.io

Computationally, locating a transition state involves finding a first-order saddle point on the potential energy surface (PES). github.io This is a point where the energy is at a maximum along the reaction coordinate but at a minimum in all other directions. github.io Various algorithms, such as the Newton-Raphson and quasi-Newton methods, are employed for this purpose. github.io More advanced and automated methods, like the Nudged Elastic Band (NEB) method or protocols combining semi-empirical methods (e.g., GFNn-xTB) with transition state search algorithms, have been developed to efficiently locate transition states for complex reactions. ims.ac.jpnih.govacs.org

Once a potential transition state geometry is located, it must be characterized to confirm its identity. This is achieved through a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion of the atoms along the reaction coordinate. github.io

For a hypothetical reaction, such as the SN2 substitution of the chloride in this compound by a nucleophile (e.g., hydroxide), a computational study would first involve locating the transition state structure. The results of such a calculation would be presented in a format similar to the hypothetical data below.

| Parameter | Value |

|---|---|

| Computational Method | DFT (B3LYP/6-311+G(d,p)) |

| Number of Imaginary Frequencies | 1 |

| Imaginary Frequency (cm⁻¹) | -450.7 |

| Key Interatomic Distances in TS (Å) | C-Cl: 2.350, C-O(H): 2.100 |

| Activation Energy (kcal/mol) | 22.5 |

Reaction Coordinate Analysis and Energy Profiles

Following the identification of a transition state, the entire reaction pathway can be mapped out using the Intrinsic Reaction Coordinate (IRC) method. scm.comnumberanalytics.comuni-muenchen.de An IRC calculation traces the minimum energy path on the potential energy surface, starting from the transition state and moving downhill to connect it with the corresponding reactants and products. protheragen.ainumberanalytics.com This analysis is crucial for verifying that a located transition state indeed connects the desired reactants and products and for visualizing the structural changes that occur throughout the reaction. protheragen.aismu.edu

By calculating the energy at various points along the IRC, a reaction energy profile can be constructed. researchgate.netresearchgate.netyoutube.com This profile plots the potential energy against the reaction coordinate, illustrating the relative energies of the reactants, transition state, and products, as well as any intermediates that may be formed. smu.edu Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately calculating these energies. stackexchange.com

A hypothetical energy profile for the elimination reaction of this compound, leading to the formation of a furan-containing alkene, would provide key thermodynamic and kinetic data, as illustrated in the table below.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Base) | 0.0 |

| Transition State | +28.3 |

| Products (Furan-alkene + Conjugate Acid + Cl⁻) | -5.7 |

Prediction and Validation of Spectroscopic Properties

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. For a chiral compound like this compound, these predictions are particularly valuable.

Computational NMR Chemical Shift Prediction for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. However, for complex molecules with multiple stereoisomers, the assignment of NMR spectra can be challenging. Quantum chemical calculations can provide theoretical NMR chemical shifts to aid in this assignment. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a robust approach for calculating NMR shielding tensors, from which chemical shifts are derived. rsc.orgacs.orgq-chem.com

By calculating the ¹H and ¹³C NMR chemical shifts for all possible stereoisomers of this compound, a direct comparison with experimental data can be made. mdpi.comacs.org Statistical methods, such as the CP3 analysis, can be employed to determine the best fit between the calculated and experimental datasets, thereby allowing for a confident assignment of the relative and absolute configuration. nih.govcam.ac.ukcam.ac.uk It is often necessary to perform a conformational search and to calculate Boltzmann-averaged chemical shifts to account for the flexibility of the molecule. idc-online.com

The table below provides a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for a specific stereoisomer of this compound.

| Carbon Atom | Calculated δ (ppm) (GIAO-DFT) | Hypothetical Experimental δ (ppm) | Difference (Δδ) |

|---|---|---|---|

| C2 (Furan) | 155.2 | 154.8 | 0.4 |

| C3 (Furan) | 108.9 | 108.5 | 0.4 |

| C4 (Furan) | 110.5 | 110.1 | 0.4 |

| C5 (Furan) | 142.8 | 142.3 | 0.5 |

| C1' | 48.1 | 47.6 | 0.5 |

| C2' | 40.2 | 39.8 | 0.4 |

| C3' | 25.6 | 25.2 | 0.4 |

| C4' | 13.9 | 13.5 | 0.4 |

Theoretical Prediction of Chiroptical Properties (OR, ECD)

Chiroptical spectroscopy, which includes Optical Rotation (OR) and Electronic Circular Dichroism (ECD), provides information about the three-dimensional arrangement of atoms in a chiral molecule. Time-Dependent Density Functional Theory (TD-DFT) has become a standard method for the theoretical prediction of OR and ECD spectra. nih.govacs.orgresearchgate.netresearchgate.netnih.gov

By calculating the chiroptical properties for each enantiomer of this compound, the absolute configuration of an experimentally isolated sample can be determined by comparing the sign and magnitude of the calculated and measured values. researchgate.netencyclopedia.pubaip.orgmdpi.com These calculations are sensitive to the molecular conformation, and therefore, a thorough conformational analysis and Boltzmann averaging of the results are essential for obtaining accurate predictions. researchgate.net

A hypothetical prediction of the specific rotation and the most significant Cotton effects in the ECD spectrum for one of the enantiomers of this compound is presented below.

| Property | Predicted Value (TD-DFT) |

|---|---|

| Specific Rotation [α]D | +45.2 deg·mL·g⁻¹·dm⁻¹ |

| ECD λ_max (nm) | 225 |

| ECD Δε (L·mol⁻¹·cm⁻¹) | +3.1 |

| ECD λ_max (nm) | 260 |

| ECD Δε (L·mol⁻¹·cm⁻¹) | -1.5 |

Q & A

Q. How do alkyl chain length and halogenation impact the bioactivity of this compound compared to avocadofurans?

- Methodology : identifies 2-alkylfurans (e.g., 2-pentadecyl/furan) as insecticidal agents. Test compound toxicity in Spodoptera exigua models () and compare LC₅₀ values. Synthesize analogs with varying chain lengths (C3–C6) to establish structure-activity relationships.

- Key findings : Chlorination may enhance lipid solubility, increasing bioavailability but also non-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.